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Compound of Interest

Compound Name: p-Coumaraldehyde

Cat. No.: B1217632 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative structural analysis of p-Coumaraldehyde and two

other prominent natural cinnamaldehydes: coniferaldehyde and sinapaldehyde. These

compounds, all derivatives of cinnamaldehyde, are key intermediates in the biosynthesis of

lignin and other phenylpropanoids in plants.[1][2] Beyond their botanical significance, they have

garnered considerable interest for their diverse biological activities, including antioxidant, anti-

inflammatory, and anticancer properties.[3] This analysis focuses on their structural nuances,

supported by experimental data, to provide a comprehensive resource for researchers in

medicinal chemistry, natural product chemistry, and drug development.

Molecular Structure and Physicochemical
Properties
The core structure of these compounds is a phenylpropanoid backbone, specifically a

cinnamaldehyde scaffold. Their structural diversity arises from the substitution pattern on the

phenyl ring. p-Coumaraldehyde possesses a single hydroxyl group at the para position (C4).

Coniferaldehyde is characterized by a hydroxyl group at C4 and a methoxy group at C3.[1][4]

Sinapaldehyde features a hydroxyl group at C4 and two methoxy groups at C3 and C5.[2][5]

These substitutions significantly influence their electronic properties, polarity, and ultimately,

their biological activity.
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Property p-Coumaraldehyde Coniferaldehyde Sinapaldehyde

IUPAC Name

(2E)-3-(4-

hydroxyphenyl)prop-2-

enal

(2E)-3-(4-hydroxy-3-

methoxyphenyl)prop-

2-enal

(2E)-3-(4-hydroxy-3,5-

dimethoxyphenyl)prop

-2-enal

Molecular Formula C₉H₈O₂[6] C₁₀H₁₀O₃[1] C₁₁H₁₂O₄[5]

Molecular Weight 148.16 g/mol [6] 178.18 g/mol [4] 208.21 g/mol [5]

Melting Point 140 °C[7] 80 °C[1] 104-106 °C[2]

Appearance Neat[8] Pale yellow solid[9] Crystalline solid

Spectroscopic Analysis
Spectroscopic techniques are fundamental to elucidating the detailed structural features of

these cinnamaldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide precise information about the chemical environment of

each proton and carbon atom in the molecule. The chemical shifts are influenced by the

electron-donating or -withdrawing nature of the substituents on the aromatic ring.

Table 2: Comparative ¹H NMR Spectroscopic Data (DMSO-d₆, 500 MHz)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.smolecule.com/products/s598444
https://en.wikipedia.org/wiki/Coniferyl_aldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/Sinapaldehyde
https://www.smolecule.com/products/s598444
https://pubchem.ncbi.nlm.nih.gov/compound/Coniferaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/Sinapaldehyde
https://www.chembk.com/en/chem/p-Coumaroyl%20aldehyde
https://en.wikipedia.org/wiki/Coniferyl_aldehyde
https://en.wikipedia.org/wiki/Sinapaldehyde
https://cymitquimica.com/products/TR-C755450/p-coumaraldehyde/
https://www.benchchem.com/pdf/chemical_structure_and_properties_of_coniferaldehyde.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217632?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proton
p-Coumaraldehyde

(δ, ppm)[10]
Coniferaldehyde (δ,

ppm)[11]
Sinapaldehyde (δ,

ppm)

H-7 (Aldehyde) 9.58 9.61 9.60

H-8 6.66 6.79 6.82

H-9 7.61 7.59 7.59

H-2, H-6 7.61 H-2: 7.35, H-6: 7.15 7.07

H-3, H-5 6.84 H-5: 6.89 -

OCH₃ - 3.84 3.82

OH ~9.9 (broad) ~9.5 (broad) ~8.7 (broad)

Table 3: Comparative ¹³C NMR Spectroscopic Data (DMSO-d₆, 125 MHz)

Carbon
p-Coumaraldehyde

(δ, ppm)[10]
Coniferaldehyde (δ,

ppm)[11]
Sinapaldehyde (δ,

ppm)

C-7 (Aldehyde) 194.0 194.2 194.4

C-8 125.4 126.0 126.2

C-9 153.7 154.1 154.5

C-1 125.2 125.8 125.9

C-2, C-6 131.0 C-2: 116.1, C-6: 124.0 107.4

C-3, C-5 116.0 C-3: 148.3, C-5: 111.0 148.5

C-4 160.6 150.0 139.6

OCH₃ - 55.8 56.2

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key

vibrational frequencies for these cinnamaldehydes are associated with the hydroxyl, aldehyde,

alkene, and aromatic moieties.
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Table 4: Comparative FT-IR Spectroscopic Data (KBr, cm⁻¹)

Functional Group p-Coumaraldehyde Coniferaldehyde[9] Sinapaldehyde

O-H stretch (phenolic) ~3400 (broad) ~3450 (broad) ~3400 (broad)

C-H stretch

(aldehyde)
~2850, ~2750 ~2840, ~2740 ~2850, ~2750

C=O stretch

(conjugated aldehyde)
~1670 ~1660 ~1665

C=C stretch (alkene) ~1600 ~1590 ~1585

C=C stretch

(aromatic)
~1510, ~1450 ~1515, ~1460 ~1510, ~1455

C-O stretch (phenol) ~1260 ~1270 ~1250

C-O stretch (ether) - ~1150, ~1030 ~1130, ~1020

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated

π-system of the molecules. The wavelength of maximum absorbance (λmax) is indicative of the

extent of conjugation.

Table 5: Comparative UV-Vis Spectroscopic Data

Compound λmax (nm) Solvent

p-Coumaraldehyde ~330 Methanol

Coniferaldehyde ~340[12] Methanol

Sinapaldehyde ~345 Methanol

Crystallographic Data
While comprehensive crystallographic data for all three compounds is not readily available,

some structural parameters for sinapaldehyde have been reported. This data provides valuable
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insights into the bond lengths and angles of the core structure.

Table 6: Selected Bond Lengths and Angles for Sinapaldehyde[13]

Bond/Angle Value

C₇-C₈ bond length 1.47 Å

C₈-C₉ bond length 1.34 Å

C₉=O bond length 1.23 Å

C-O (methoxy) bond length ~1.36 Å

C-O-C (methoxy) bond angle ~117°

Experimental Protocols
NMR Spectroscopy
Protocol for ¹H and ¹³C NMR Analysis:

Sample Preparation: Dissolve 5-10 mg of the purified cinnamaldehyde derivative in

approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS)

is used as an internal standard (0 ppm).

Instrumentation: Acquire spectra on a 500 MHz NMR spectrometer.

¹H NMR Acquisition:

Pulse sequence: zg30

Number of scans: 16-64

Spectral width: -2 to 12 ppm

Temperature: 298 K

¹³C NMR Acquisition:
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Pulse sequence: zgpg30

Number of scans: 1024-4096

Spectral width: -10 to 220 ppm

Temperature: 298 K

Data Processing: Process the raw data using appropriate NMR software. This includes

Fourier transformation, phase correction, baseline correction, and referencing to the TMS

signal.

High-Performance Liquid Chromatography (HPLC)
Protocol for HPLC Analysis:[14][15][16]

Instrumentation: An HPLC system equipped with a C18 reversed-phase column (e.g., 250

mm x 4.6 mm, 5 µm particle size), a UV-Vis detector, and a gradient pump.

Mobile Phase:

Solvent A: 0.1% Formic acid in water

Solvent B: Acetonitrile

Gradient Elution:

0-5 min: 10% B

5-20 min: Linear gradient to 50% B

20-25 min: Hold at 50% B

25-30 min: Linear gradient to 10% B

30-35 min: Hold at 10% B

Flow Rate: 1.0 mL/min
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Detection Wavelength: 320 nm

Sample Preparation: Prepare standard solutions of each cinnamaldehyde in methanol (1

mg/mL). For plant extracts, perform a solid-phase extraction to enrich the phenolic fraction

before dissolving in methanol.

Analysis: Inject 10 µL of the sample. Identify and quantify the compounds by comparing their

retention times and peak areas with those of the standards.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol for GC-MS Analysis:[17][18]

Instrumentation: A GC-MS system with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm,

0.25 µm film thickness) and an electron ionization (EI) source.

Carrier Gas: Helium at a constant flow of 1 mL/min.

Injector Temperature: 250 °C

Oven Temperature Program:

Initial temperature: 60 °C, hold for 2 min

Ramp: 10 °C/min to 280 °C

Hold: 5 min at 280 °C

MS Parameters:

Ionization mode: EI (70 eV)

Mass range: 40-550 amu

Sample Preparation: Prepare dilute solutions (100 µg/mL) of the cinnamaldehydes in

dichloromethane. For essential oil samples, a 1:100 dilution in dichloromethane is typically

appropriate.
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Analysis: Inject 1 µL of the sample. Identify compounds based on their retention times and by

comparing their mass spectra with a reference library (e.g., NIST).

Signaling Pathways and Biological Activity
These cinnamaldehydes modulate various signaling pathways, contributing to their observed

biological effects. Coniferaldehyde, in particular, has been shown to exert anti-inflammatory

and antioxidant effects through multiple pathways.
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Caption: Workflow for the comparative structural analysis of cinnamaldehydes.
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Signaling Pathways Modulated by Coniferaldehyde
Coniferaldehyde has been demonstrated to inhibit inflammatory responses by modulating key

signaling cascades. For instance, it can suppress the activation of NF-κB, a central regulator of

inflammation, by targeting upstream kinases such as TAK1 and MAPKs.[3] Additionally, it

activates the Nrf2 antioxidant response element pathway, leading to the upregulation of

cytoprotective genes like heme oxygenase-1 (HO-1).[3]
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Caption: Simplified signaling pathways modulated by coniferaldehyde.

Conclusion
This guide provides a foundational comparative analysis of p-coumaraldehyde,

coniferaldehyde, and sinapaldehyde. The presented data highlights the subtle yet significant

structural differences imparted by the varied substitution patterns on the phenyl ring. These

differences are clearly reflected in their spectroscopic properties and are anticipated to be a

key determinant of their distinct biological activities. The provided experimental protocols offer

a starting point for researchers to conduct their own comparative studies. Further research,

particularly in obtaining detailed crystallographic data for p-coumaraldehyde and

coniferaldehyde, will be invaluable in refining our understanding of the structure-activity

relationships of these important natural compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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